4-(1-azepanyl)-2-methylquinazoline
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Overview
Description
4-(1-azepanyl)-2-methylquinazoline is a heterocyclic compound that features a quinazoline core substituted with an azepane ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-azepanyl)-2-methylquinazoline typically involves the reaction of 2-methylquinazoline with azepane under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azepane, followed by nucleophilic substitution on the quinazoline ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-azepanyl)-2-methylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaH in DMF for deprotonation and subsequent nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated quinazoline rings.
Scientific Research Applications
4-(1-azepanyl)-2-methylquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1-azepanyl)-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can enhance the compound’s binding affinity to these targets, while the quinazoline core can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Azepan-1-yl)aniline: Similar structure but with an aniline core instead of quinazoline.
1-(Azepan-1-yl)dodecan-1-one: Contains an azepane ring but with a different core structure.
1-Azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone: Another heterocyclic compound with an azepane ring.
Uniqueness
4-(1-azepanyl)-2-methylquinazoline is unique due to its specific combination of the quinazoline core and azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H19N3 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-(azepan-1-yl)-2-methylquinazoline |
InChI |
InChI=1S/C15H19N3/c1-12-16-14-9-5-4-8-13(14)15(17-12)18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
InChI Key |
HELNFKATNUEOER-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=N1)N3CCCCCC3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N3CCCCCC3 |
Origin of Product |
United States |
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